Sub-Nanomolar Potency Against Src Family Kinases (Lck, Lyn, Yes) Versus Broad-Spectrum Inhibitors
TG 100572 demonstrates sub-nanomolar inhibitory activity against multiple Src family kinases, with IC50 values of 0.1 nM (Lck), 0.2 nM (Yes), 0.4 nM (Lyn), and 0.5 nM (Fyn) [1]. In contrast, the broad-spectrum kinase inhibitor sorafenib exhibits significantly weaker Src inhibition (Raf-1 IC50: 6 nM; B-Raf IC50: 20 nM; VEGFR-3 IC50: 22 nM) and lacks the potent Src-targeting profile required for specific ocular vascular permeability studies [2]. This 60- to 200-fold potency differential in Src family kinases directly impacts experimental design when selecting a tool compound for Src-mediated signaling studies.
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | Lck: 0.1 nM; Yes: 0.2 nM; Lyn: 0.4 nM; Fyn: 0.5 nM |
| Comparator Or Baseline | Sorafenib: Raf-1 IC50 = 6 nM, B-Raf IC50 = 20 nM, VEGFR-3 IC50 = 22 nM |
| Quantified Difference | TG 100572 is 60- to 200-fold more potent against Src family kinases than sorafenib's primary targets |
| Conditions | In vitro kinase assays performed in triplicate (3 independent experiments) |
Why This Matters
For laboratories studying Src-dependent vascular permeability, TG 100572 provides the necessary sub-nanomolar potency that generic multi-kinase inhibitors like sorafenib cannot achieve, ensuring target engagement at therapeutically relevant concentrations.
- [1] Doukas J, Mahesh S, Umeda N, et al. Topical administration of a multi-targeted kinase inhibitor suppresses choroidal neovascularization and retinal edema. J Cell Physiol. 2008;216(1):29-37. Table 1. View Source
- [2] Wilhelm SM, Carter C, Tang L, et al. BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Res. 2004;64(19):7099-7109. View Source
